molecular formula C10H13N3 B12858064 4-(2-Aminoethyl)-2-methyl-2H-indazole

4-(2-Aminoethyl)-2-methyl-2H-indazole

Cat. No.: B12858064
M. Wt: 175.23 g/mol
InChI Key: FTMRXHJGYGNZDO-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route to AEBSF involves the reaction of 2-methyl-2H-indazole with 2-aminoethanethiol followed by sulfonylation with sulfonyl fluoride.
    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

    • AEBSF undergoes covalent reactions at the active site of serine proteases.
    • Common reagents include 2-aminoethanethiol, sulfonyl fluoride, and acid catalysts.
    • Major products formed are the sulfonylated derivatives of serine proteases.
  • Scientific Research Applications

      Chemistry: AEBSF aids in protein purification and prevents proteolytic degradation during purification processes.

      Biology: It is used to study protease function and inhibition mechanisms.

      Medicine: AEBSF’s role in inhibiting proteases makes it relevant for drug development and disease research.

      Industry: Its application extends to biotechnology and pharmaceutical production.

  • Mechanism of Action

    • AEBSF irreversibly binds to the active site serine residue of proteases, inhibiting their activity.
    • Molecular targets include trypsin, chymotrypsin, and other serine proteases.
    • Pathways affected include proteolytic cascades and clotting mechanisms.
  • Comparison with Similar Compounds

    • AEBSF stands out due to its water solubility, low toxicity, and stability.
    • Similar compounds include PMSF (phenylmethylsulfonyl fluoride) and DFP (diisopropyl fluorophosphate).

    Remember, AEBSF plays a crucial role in protease research and protein purification.

    Properties

    Molecular Formula

    C10H13N3

    Molecular Weight

    175.23 g/mol

    IUPAC Name

    2-(2-methylindazol-4-yl)ethanamine

    InChI

    InChI=1S/C10H13N3/c1-13-7-9-8(5-6-11)3-2-4-10(9)12-13/h2-4,7H,5-6,11H2,1H3

    InChI Key

    FTMRXHJGYGNZDO-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=C2C(=N1)C=CC=C2CCN

    Origin of Product

    United States

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